![molecular formula C6H6ClNO2 B2823245 5-Chloro-4-hydroxy-2-methoxypyridine CAS No. 1196146-71-0](/img/structure/B2823245.png)
5-Chloro-4-hydroxy-2-methoxypyridine
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Overview
Description
Molecular Structure Analysis
The molecular structure of “5-Chloro-4-hydroxy-2-methoxypyridine” would consist of a six-membered aromatic ring (the pyridine) with the aforementioned substitutions. The presence of the nitrogen in the ring gives the compound its aromatic properties .Chemical Reactions Analysis
As a pyridine derivative, “5-Chloro-4-hydroxy-2-methoxypyridine” could potentially undergo a variety of chemical reactions. The chlorine atom could be replaced in a nucleophilic aromatic substitution reaction . The hydroxy and methoxy groups could also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-Chloro-4-hydroxy-2-methoxypyridine” would depend on its exact structure and the conditions under consideration .Scientific Research Applications
Copper Complexes and Ligands
- Significance : These complexes find applications in catalysis, bioinorganic chemistry, and materials science. The zwitterionic form, specifically the 5-chloropyridinium-2-olate, plays a crucial role in these systems .
Bioreduction Studies
- Mitomycin C Bioreduction : 5-Chloro-2-hydroxypyridine is involved in the mechanism of mitomycin C bioreduction by xanthine dehydrogenase .
Hydromethylation Reactions
- Significance : This reaction pathway has implications in synthetic organic chemistry and natural product synthesis .
Synthesis of 2-Pyridones
Mechanism of Action
Target of Action
It’s known that pyridine derivatives can interact with various biological targets, including enzymes and receptors, depending on their specific functional groups .
Mode of Action
Pyridine derivatives can act as ligands, forming complexes with metal ions, which can influence their interaction with biological targets . The hydroxy and methoxy groups in the compound may also play a role in its interaction with its targets .
Biochemical Pathways
Pyridine derivatives are known to be involved in various biochemical processes, including enzymatic reactions and signal transduction .
Result of Action
The compound’s interactions with its targets can lead to changes in cellular processes, potentially influencing cell function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Chloro-4-hydroxy-2-methoxypyridine . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-chloro-2-methoxy-1H-pyridin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2/c1-10-6-2-5(9)4(7)3-8-6/h2-3H,1H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGRXQMRKJKJLHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)C(=CN1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-4-hydroxy-2-methoxypyridine |
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